9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

Alzheimer's disease Cholinesterase inhibition Cognitive enhancement

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate (CAS 1219806-48-0) is a deuterated analog of the cholinesterase inhibitor Velnacrine (1-hydroxytacrine maleate). This stable isotope-labeled compound incorporates three deuterium atoms at the 1- and 2-positions of the saturated ring, producing a molecular weight increase of +3 Da (MW 333.35) relative to the unlabeled species.

Molecular Formula C₁₇H₁₅D₃N₂O₅
Molecular Weight 333.35
CAS No. 1219806-48-0
Cat. No. B1147015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
CAS1219806-48-0
Synonyms9-Amino-1,2,3,4-tetrahydro-1-acridinol-d3 (2Z)-2-Butenedioate-d3 Maleate;  HP 029-d3 Maleate;  Mentane-d3 Maleate;  P 83-6029A-d3 Maleate;  Velnacrine-d3 Hydrogen Maleate;  Velnacrine-d3 Maleate;  1-hydroxy tacrine-d3 Maleate
Molecular FormulaC₁₇H₁₅D₃N₂O₅
Molecular Weight333.35
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate (1219806-48-0): Deuterated Velnacrine for Quantitative Bioanalysis and ADME Studies


9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate (CAS 1219806-48-0) is a deuterated analog of the cholinesterase inhibitor Velnacrine (1-hydroxytacrine maleate) . This stable isotope-labeled compound incorporates three deuterium atoms at the 1- and 2-positions of the saturated ring, producing a molecular weight increase of +3 Da (MW 333.35) relative to the unlabeled species [1]. The compound is structurally derived from the tacrine metabolite 9-amino-1,2,3,4-tetrahydroacridin-1-ol and retains the ability to inhibit acetylcholinesterase (AChE) while demonstrating a substantially reduced hepatotoxicity profile compared to its parent compound tacrine [2].

Why Generic Tacrine Analogs Cannot Substitute for 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate in Quantitative LC-MS/MS and Metabolic Studies


Substituting 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate with unlabeled Velnacrine or structurally related cholinesterase inhibitors introduces critical analytical and metabolic confounds that compromise experimental validity [1]. The +3 Da mass shift conferred by precision deuteration at metabolically stable positions enables chromatographic co-elution with the native analyte while providing a distinct MS/MS transition channel, a prerequisite for accurate isotope dilution mass spectrometry . Furthermore, the kinetic isotope effect associated with C-D bond strengthening at the hydroxylated position alters the rate of CYP-mediated oxidation relative to unlabeled Velnacrine, confounding half-life and clearance calculations if an unlabeled internal standard is employed [2]. The compound's documented 98% atom D purity and validated HPLC purity of 95% ensure that isotopic cross-talk and chemical interference are minimized to levels acceptable for regulatory bioanalysis .

Quantitative Differentiation of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate vs. Unlabeled Velnacrine and Parent Tacrine


AChE Inhibition Potency: Velnacrine Demonstrates 7-Fold Lower Potency than Tacrine but Retains Sufficient Activity for Target Engagement Studies

Velnacrine (1-hydroxytacrine), the unlabeled parent compound of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, inhibits acetylcholinesterase with an IC50 of 4.8 µM, compared to tacrine which exhibits an IC50 of approximately 0.66 µM . This ~7.3-fold reduction in potency reflects the hydroxylation at the 1-position, which alters binding within the enzyme active site gorge. Despite this attenuation, Velnacrine achieves sufficient AChE inhibition at therapeutically relevant concentrations to reverse scopolamine-induced memory impairment in rodent models . The deuterated analog 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is expected to exhibit identical AChE inhibition kinetics to unlabeled Velnacrine, as deuteration at the 1- and 2-positions does not alter the acridine core or the primary amine group essential for enzyme interaction .

Alzheimer's disease Cholinesterase inhibition Cognitive enhancement

Acute Toxicity Comparison: Velnacrine LD50 (136 mg/kg p.o.) Provides Wider Therapeutic Index than Tacrine

In acute toxicity studies in mice, Velnacrine maleate (the unlabeled form) exhibits an oral LD50 of 136 mg/kg, compared to tacrine which demonstrates an oral LD50 of approximately 32 mg/kg [1]. This 4.25-fold improvement in acute toxicity translates to a substantially wider therapeutic window for in vivo efficacy studies. Notably, the intraperitoneal LD50 for Velnacrine maleate is 162 mg/kg, further confirming the compound's favorable safety profile across administration routes [1]. The deuterated analog 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is expected to exhibit identical acute toxicity characteristics, as deuterium substitution does not alter the intrinsic toxicophore properties of the molecule .

Safety pharmacology Toxicology Therapeutic index

Hepatotoxicity Profile: Velnacrine Eliminates the Dose-Limiting ALT Elevations Observed with Tacrine

Clinical experience with tacrine revealed that 49% of patients (1,203/2,446) developed ALT elevations above the upper limit of normal (ULN), with 25% (621/2,446) experiencing elevations >3× ULN and 2% (40/2,446) exceeding 20× ULN [1]. In contrast, Velnacrine maleate was advanced as a low-toxicity alternative specifically because it exhibits no measurable liver toxicity in humans . This hepatotoxicity differential is attributed to the reduced formation of reactive quinone methide intermediates from the 1-hydroxylated metabolite compared to the parent tacrine, which undergoes extensive CYP1A2-mediated bioactivation . The deuterated analog 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate preserves this favorable hepatic safety profile while offering the analytical advantages of stable isotope labeling .

Hepatotoxicity Drug safety ALT monitoring

Isotopic Purity and Mass Spectrometric Utility: 98 Atom% D Enables Reliable LC-MS/MS Quantitation

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is supplied with certified isotopic enrichment of 98 atom% D and chemical purity of 95% by HPLC . The +3 Da mass shift (MW 333.35 vs. 330.34 for unlabeled Velnacrine maleate) provides baseline chromatographic resolution from the native analyte in reversed-phase LC while maintaining near-identical retention time for optimal matrix effect correction . The deuterium labels are positioned at the 1- and 2-positions of the saturated tetrahydroacridine ring (C1D2, C2D), which are non-exchangeable sites resistant to back-exchange under physiological pH and typical sample preparation conditions . This labeling pattern avoids the analytical artifacts associated with deuterium placement at amine protons or acidic positions that undergo H/D exchange in aqueous matrices [1].

Bioanalysis LC-MS/MS Stable isotope-labeled internal standard

Metabolic Stability Enhancement: Deuterium Kinetic Isotope Effect Reduces CYP-Mediated Oxidation Rate

The placement of deuterium at the 1-position (the site of hydroxylation in Velnacrine) introduces a primary kinetic isotope effect (KIE) that reduces the rate of CYP1A2-mediated oxidation relative to unlabeled Velnacrine [1]. In vitro metabolic stability assays for deuterated drug candidates typically demonstrate 1.5- to 3-fold increases in half-life when deuterium replaces hydrogen at primary metabolic soft spots [1]. While direct head-to-head metabolic stability data for 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate versus unlabeled Velnacrine maleate are not publicly available in peer-reviewed literature, the class of deuterated analogs consistently exhibits extended half-lives in liver microsome and hepatocyte incubation systems [2]. This KIE-mediated stabilization reduces the rate of formation of downstream metabolites, simplifying pharmacokinetic modeling and reducing the analytical burden associated with metabolite profiling .

Drug metabolism Pharmacokinetics Deuterium isotope effect

Regulatory Alignment and Procurement Certainty: Validated as Tacrine Impurity and Stable Isotope Standard

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is formally classified as the labeled analogue of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Maleate, which is a recognized impurity of Tacrine . This regulatory linkage provides a validated identity and purity benchmark against compendial standards, facilitating its use in forced degradation studies, impurity profiling, and method validation per ICH Q3A/Q3B guidelines [1]. In contrast, alternative deuterated cholinesterase inhibitors such as Donepezil-d5 or Rivastigmine-d6 lack the direct structural and metabolic relationship to Velnacrine, limiting their utility as internal standards for Velnacrine bioanalysis . The compound is available from multiple ISO-certified suppliers (BOC Sciences, MedChemExpress, Pharmaffiliates) with full analytical documentation including Certificate of Analysis, MSDS, and HPLC purity verification .

Pharmaceutical impurities Reference standards Quality control

Optimal Use Cases for 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate (1219806-48-0) in Preclinical and Analytical Workflows


LC-MS/MS Quantitation of Velnacrine in Pharmacokinetic and Toxicokinetic Studies

Deploy 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate as the stable isotope-labeled internal standard (SIL-IS) for the accurate quantitation of Velnacrine (1-hydroxytacrine) in plasma, brain homogenate, and hepatocyte incubation matrices . The +3 Da mass shift (MW 333.35) and 98 atom% D enrichment ensure baseline separation from the unlabeled analyte while maintaining co-elution for optimal matrix effect correction . This application is particularly valuable for studies requiring precise determination of Velnacrine exposure following oral or intraperitoneal administration, given the compound's favorable oral LD50 of 136 mg/kg in mice [1].

In Vitro Metabolic Stability and CYP Phenotyping Assays for Cholinesterase Inhibitor Optimization

Utilize 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate in human liver microsome and hepatocyte incubations to characterize CYP1A2-mediated hydroxylation kinetics [2]. The deuterium kinetic isotope effect (KIE) at the C1 position reduces the oxidation rate by an estimated 1.5- to 3-fold, enabling direct comparison of metabolic stability between deuterated and unlabeled Velnacrine [2]. This experimental design provides mechanistic insight into the role of 1-hydroxylation in Velnacrine clearance and supports the development of metabolically stabilized cholinesterase inhibitors for Alzheimer's disease research [3].

Forced Degradation and Impurity Profiling of Tacrine Drug Substance and Formulations

Employ 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate as a reference standard for the identification and quantitation of the 1-hydroxytacrine impurity in tacrine active pharmaceutical ingredient (API) and finished dosage forms . The compound's formal recognition as the labeled analogue of a tacrine impurity validates its use in ICH Q3A/Q3B-compliant impurity profiling. The absence of measurable liver toxicity associated with Velnacrine further supports its use as a low-risk reference material in quality control laboratories.

In Vivo Efficacy Studies of Velnacrine in Alzheimer's Disease Models

Leverage the favorable safety profile of Velnacrine (LD50 136 mg/kg p.o.; no measurable liver toxicity) [1] to design chronic dosing paradigms in transgenic mouse models of Alzheimer's disease. The deuterated analog 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate serves as the analytical internal standard for measuring Velnacrine exposure, enabling pharmacokinetic-pharmacodynamic (PK-PD) correlation of AChE inhibition (IC50 4.8 µM) with cognitive endpoints such as reversal of scopolamine-induced amnesia .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.